molecular formula C19H22N2O3 B14928594 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one

3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14928594
M. Wt: 326.4 g/mol
InChI Key: VDXDMGVYYKZDHV-UHFFFAOYSA-N
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Description

3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a hydroxy group at the 3-position and a pentyloxy-substituted phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the hydroxy and pentyloxyphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of 3-keto-2-[4-(pentyloxy)phenyl]-quinazolinone.

    Reduction: Formation of 2-[4-(pentyloxy)phenyl]-dihydroquinazolinone.

    Substitution: Formation of 2-[4-(alkoxy)phenyl]-3-hydroxyquinazolinone derivatives.

Scientific Research Applications

3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pentyloxyphenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxy)phenyl]-3-hydroxyquinazolinone
  • 2-[4-(Ethoxy)phenyl]-3-hydroxyquinazolinone
  • 2-[4-(Butoxy)phenyl]-3-hydroxyquinazolinone

Uniqueness

3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The pentyloxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its interaction with biological targets.

This detailed article provides a comprehensive overview of 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3-hydroxy-2-(4-pentoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C19H22N2O3/c1-2-3-6-13-24-15-11-9-14(10-12-15)18-20-17-8-5-4-7-16(17)19(22)21(18)23/h4-5,7-12,18,20,23H,2-3,6,13H2,1H3

InChI Key

VDXDMGVYYKZDHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2O

Origin of Product

United States

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